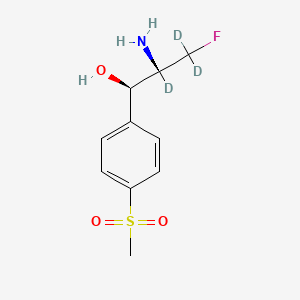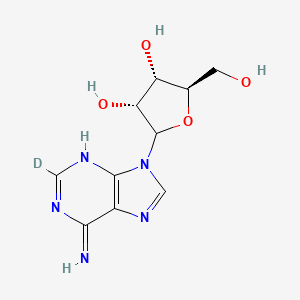
Adenosine-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-d1 is a deuterated form of adenosine, a naturally occurring nucleoside composed of adenine and ribose Deuterium is a stable isotope of hydrogen, and its incorporation into adenosine results in this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1 typically involves the incorporation of deuterium into the ribose moiety of adenosine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is often carried out under mild conditions to preserve the integrity of the adenosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, utilizing deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, ensuring the deuterium is selectively incorporated into the desired position within the adenosine molecule.
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine-d1 undergoes various chemical reactions similar to those of non-deuterated adenosine. These include:
Oxidation: this compound can be oxidized to form inosine-d1.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form.
Substitution: Nucleophilic substitution reactions can modify the adenine or ribose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Inosine-d1
Reduction: Deoxythis compound
Substitution: Various substituted adenosine derivatives
Wissenschaftliche Forschungsanwendungen
Adenosine-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.
Biology: Helps in studying the role of adenosine in cellular processes, including signal transduction and energy transfer.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and cancer.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
Adenosine-d1 exerts its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The deuterium substitution may alter the metabolic stability and receptor binding affinity of adenosine, potentially enhancing its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Adenosine: The non-deuterated form, widely studied for its biological roles and therapeutic potential.
Deoxyadenosine: Lacks the hydroxyl group on the ribose moiety, used in DNA synthesis.
Inosine: An oxidation product of adenosine, involved in purine metabolism.
Uniqueness of Adenosine-d1: this compound is unique due to the presence of deuterium, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
(3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D |
InChI-Schlüssel |
OIRDTQYFTABQOQ-DPPLAPKHSA-N |
Isomerische SMILES |
[2H]C1=NC(=N)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


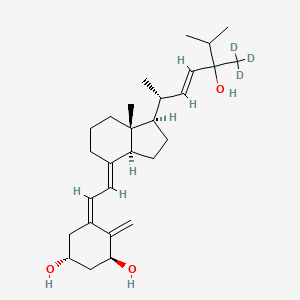


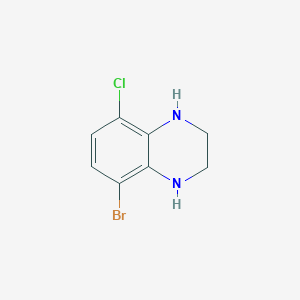
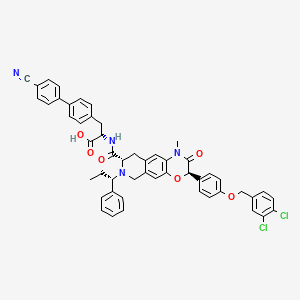
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
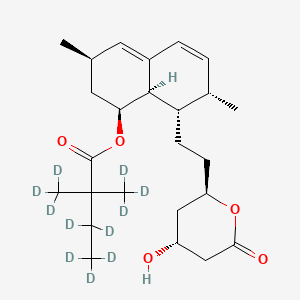

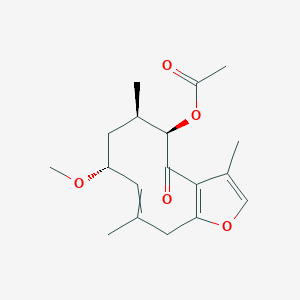
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
